

A Comparative Analysis of Apigenin 7-O-glucuronide from Diverse Plant Origins

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Compound of Interest

Compound Name: *Apigenin 7-O-glucuronide*

Cat. No.: *B190601*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Apigenin 7-O-glucuronide** from Various Botanical Sources, Supported by Experimental Data.

Apigenin 7-O-glucuronide, a significant flavonoid, has garnered considerable attention within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This guide provides a comparative analysis of this compound isolated from various plant sources, focusing on quantitative data, experimental methodologies, and a review of its biological activities.

Quantitative Analysis: A Comparative Overview

The concentration and purity of **Apigenin 7-O-glucuronide** can vary significantly depending on the plant source and the extraction and purification methods employed. While comprehensive comparative studies providing exact yields and purities from a wide range of plants are limited, available data from specific studies on *Agrimonia pilosa*, *Juglans sigillata*, and *Urera aurantiaca* offer valuable insights.

Plant Source	Part Used	Reported Yield/Concentration	Purity	Analytical Method	Reference
Agrimonia pilosa	Aerial parts	~0.0013% in a 0.1% aqueous ethanol extract cream	Not explicitly stated, but quantified in a complex matrix	HPLC-DAD[1][2]	[1][2]
Juglans sigillata	Fruit husks	Not quantitatively reported in the available study	Isolated as an active flavonoid derivative	Not specified for quantification	[3][4]
Urera aurantiaca	Aerial parts	Identified as the major compound in a methanol extract	Isolated for activity studies	HPLC, Spectroscopic methods	[5][6][7]
Salvia officinalis	Leaves	Identified in a methanolic extract	Not quantitatively reported	Not specified for quantification	

Note: The yields are highly dependent on the extraction and purification protocols and may not be directly comparable across different studies. The data for *Juglans sigillata* and *Salvia officinalis* do not provide specific quantities, indicating the presence and isolation of the compound.

Experimental Protocols: Methodologies for Isolation and Quantification

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key methodologies for the extraction, purification, and quantification of **Apigenin 7-O-glucuronide** from different plant sources.

Extraction and Purification

- From *Urera aurantiaca* (Methanol Extraction):
 - Extraction: The aerial parts of *Urera aurantiaca* are extracted with methanol by maceration.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Phytochemical Analysis: The resulting extract undergoes phytochemical analysis to identify its major components.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Isolation: **Apigenin 7-O-glucuronide**, as the major compound, is then isolated using spectroscopic and HPLC methods for further study.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- From *Juglans sigillata* (Residue Extraction):
 - Source: The agricultural residue of *Juglans sigillata* fruit husks serves as the raw material.[\[3\]](#)[\[4\]](#)
 - Isolation: **Apigenin 7-O-glucuronide** is isolated as an active flavonoid derivative from this residue. The specific extraction and purification details are not provided in the referenced study.[\[3\]](#)[\[4\]](#)

Quantification using High-Performance Liquid Chromatography (HPLC)

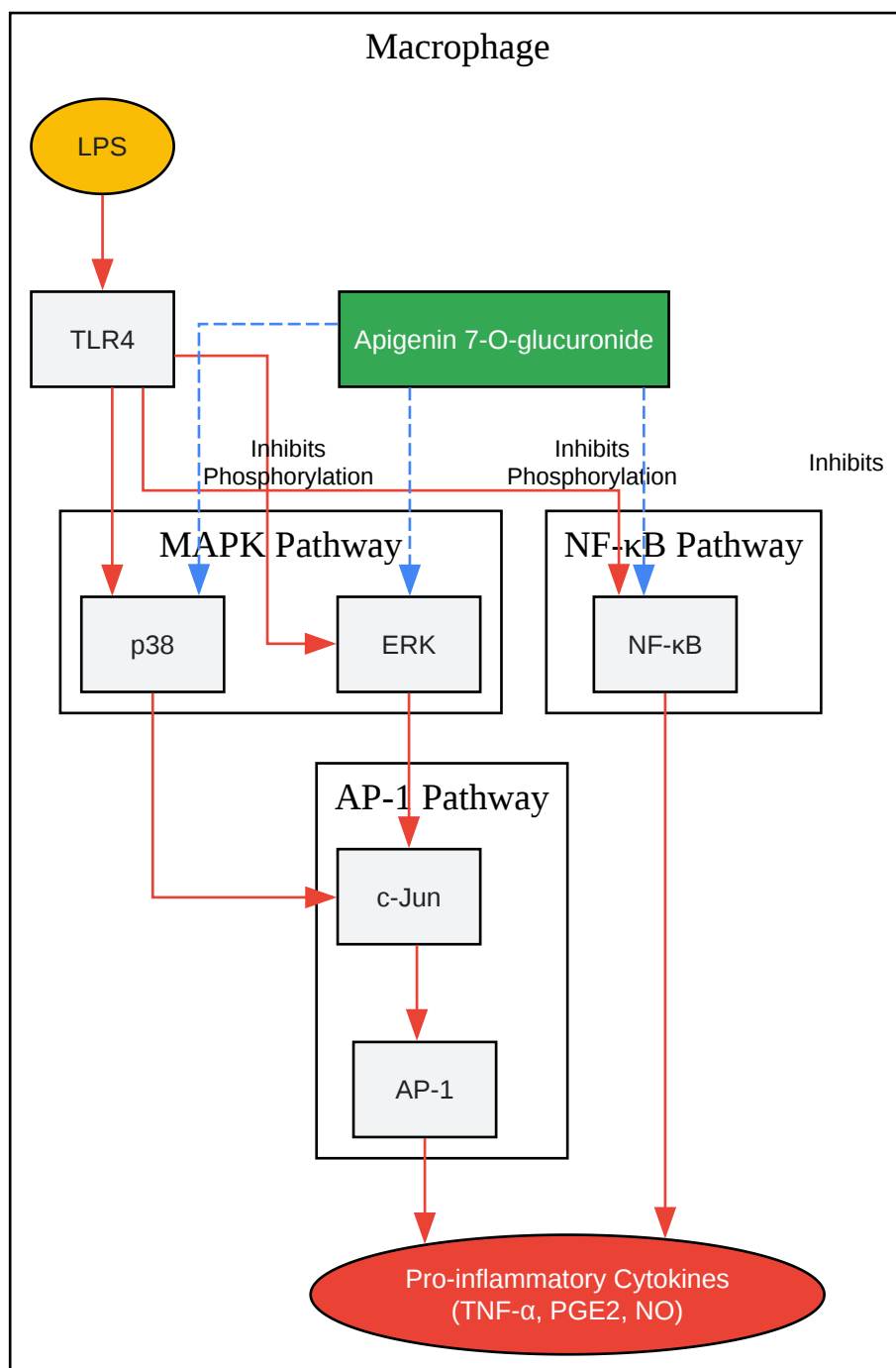
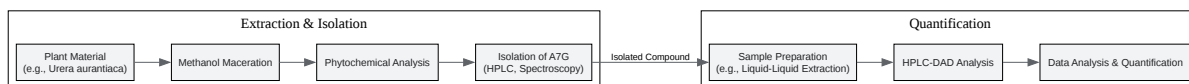
A validated HPLC-DAD method has been established for the quantification of **Apigenin 7-O-glucuronide** in a topical cream containing an aqueous ethanol extract of *Agrimonia pilosa*.[\[1\]](#)
[\[2\]](#)

- Chromatographic Conditions:
 - Column: YoungJin Biochrom INNO-P C18 (5 μ m, 4.6 \times 150 mm).[\[2\]](#)
 - Mobile Phase: A gradient of (A) distilled water with 0.1% phosphoric acid and (B) acetonitrile.[\[2\]](#)
 - Gradient Program:

- 0-30 min: 90% to 75% B.[2]
- 30-40 min: 75% to 90% B.[2]
- 40-50 min: Isocratic at 90% B.[2]
- Flow Rate: 1 mL/min.[2]
- Detection Wavelength: 335 nm.[2]
- Injection Volume: 10 µL.[2]
- Column Temperature: 30 °C.[2]
- Sample Pretreatment (for cream formulation):
 - Liquid-liquid extraction using dichloromethane is employed to separate the analyte from the cream matrix.[1][2]
- Validation:
 - The method was validated for linearity, with a coefficient of determination (R²) greater than 0.995.[2]
 - The Limit of Detection (LOD) was 0.288 µg/mL, and the Limit of Quantification (LOQ) was 0.873 µg/mL.[2]

Mandatory Visualizations

Experimental Workflow for Apigenin 7-O-glucuronide Analysis



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